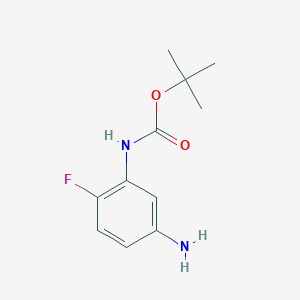

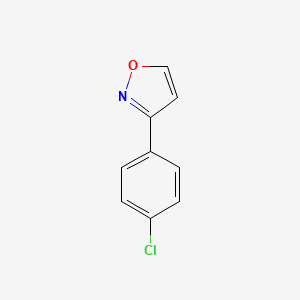

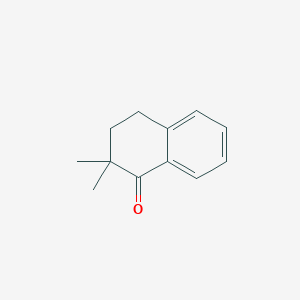

![molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5](/img/structure/B1353810.png)

6-Chloro-3-nitroimidazo[1,2-a]pyridine

Overview

Description

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a synthetic molecule that belongs to the family of imidazopyridine compounds. It is an important chemical intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in both scientific research and industrial chemistry.

Scientific Research Applications

Antikinetoplastid Applications

The compound has been explored as a potential new antikinetoplastid series . In vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei . However, despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .

Antituberculosis Applications

Imidazo[1,2-a]pyridine analogues, including 6-Chloro-3-nitroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Scaffold-Hopping Applications

As part of ongoing scaffold-hopping work, the compound has been used to explore 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies, investigating the influence of the substituents at position 2 of the 3-nitroimidazo .

Material Science Applications

Imidazopyridine, including 6-Chloro-3-nitroimidazo[1,2-a]pyridine, is also useful in material science because of its structural character .

Mechanism of Action

Target of Action

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their structure-activity relationship and mode-of-action against tuberculosis

Biochemical Pathways

Given its potential anti-tuberculosis activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the tuberculosis bacterium .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 6-Chloro-3-nitroimidazo[1,2-a]pyridine might also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

Related imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that 6-Chloro-3-nitroimidazo[1,2-a]pyridine may also have potent anti-tuberculosis effects.

properties

IUPAC Name |

6-chloro-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQURVJZGGESQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497865 | |

| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-nitroimidazo[1,2-a]pyridine | |

CAS RN |

25045-84-5 | |

| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features and spectroscopic characteristics of 6-Chloro-3-nitroimidazo[1,2-a]pyridine?

A1: While the exact molecular formula and weight are not provided in the abstract, the paper focuses on the synthesis and spectroanalytical investigation of 6-Chloro-3-nitroimidazo[1,2-a]pyridine []. This indicates that the research likely involved characterizing the compound using various spectroscopic techniques such as UV-Vis, IR, and potentially NMR. These analyses would provide valuable insights into the compound's structural features, including functional groups and their electronic environments.

Q2: What makes 6-Chloro-3-nitroimidazo[1,2-a]pyridine potentially interesting as an acid-base indicator?

A2: The research highlights this compound's potential as a novel heterocyclic acid-base indicator []. This suggests that 6-Chloro-3-nitroimidazo[1,2-a]pyridine exhibits a noticeable color change depending on the pH of the solution it is in. This property could stem from the presence of specific functional groups within its structure that undergo protonation or deprotonation at different pH levels, leading to changes in its electronic configuration and consequently, its absorption or emission spectrum. Further details on the specific color changes and the pH range in which they occur would require a deeper dive into the full research paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

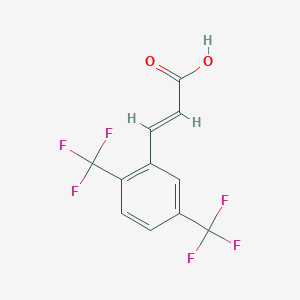

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

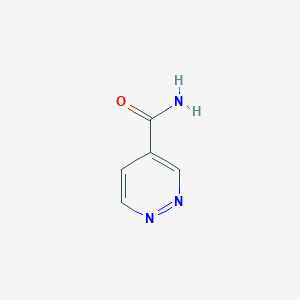

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)